Ethyl 2-formyl-3-oxobutanoate

Physicochemical profiling Solvent selection Process safety

Ethyl 2-formyl-3-oxobutanoate (CAS 33142-24-4), systematically named butanoic acid, 2-formyl-3-oxo-, ethyl ester, is a C7H10O4 β-dicarbonyl compound bearing a distinctive α-formyl substituent on the acetoacetate scaffold. With a molecular weight of 158.15 g·mol⁻¹, a boiling point of 206.3±30.0 °C (760 mmHg), density of 1.1±0.1 g·cm⁻³, and a calculated LogP of 1.51, it occupies a physicochemical space distinct from its closest structural analogs such as ethyl acetoacetate (C6H10O3, MW 130.14, bp 180.8 °C, LogP ~0.8) and ethyl 2-methylacetoacetate (C7H12O3, MW 144.17, bp 187 °C).

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 33142-24-4
Cat. No. B1590783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-formyl-3-oxobutanoate
CAS33142-24-4
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C=O)C(=O)C
InChIInChI=1S/C7H10O4/c1-3-11-7(10)6(4-8)5(2)9/h4,6H,3H2,1-2H3
InChIKeyFOYKDKLMRIXURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Formyl-3-Oxobutanoate (CAS 33142-24-4): A Differentiated α-Formyl-β-Keto Ester Building Block for Heterocyclic Synthesis


Ethyl 2-formyl-3-oxobutanoate (CAS 33142-24-4), systematically named butanoic acid, 2-formyl-3-oxo-, ethyl ester, is a C7H10O4 β-dicarbonyl compound bearing a distinctive α-formyl substituent on the acetoacetate scaffold . With a molecular weight of 158.15 g·mol⁻¹, a boiling point of 206.3±30.0 °C (760 mmHg), density of 1.1±0.1 g·cm⁻³, and a calculated LogP of 1.51, it occupies a physicochemical space distinct from its closest structural analogs such as ethyl acetoacetate (C6H10O3, MW 130.14, bp 180.8 °C, LogP ~0.8) and ethyl 2-methylacetoacetate (C7H12O3, MW 144.17, bp 187 °C) . The compound is commercially available at ≥97% purity from multiple suppliers and is recognized as a key intermediate in the synthesis of dihydropyrans, isoxazoles, and pyrimidines, as well as a reference impurity standard in varenicline manufacturing .

Why Ethyl 2-Formyl-3-Oxobutanoate Cannot Be Replaced by Generic β-Keto Esters in Key Synthetic Routes


Ethyl acetoacetate and its simple α-alkyl (e.g., 2-methyl) or α-halo (e.g., 2-chloro) derivatives lack the electrophilic aldehyde carbonyl present in ethyl 2-formyl-3-oxobutanoate. This formyl group is not merely a substituent—it fundamentally alters the compound's reactivity profile by providing a third carbonyl function that can participate in condensation/cyclization cascades, enabling one-pot construction of heterocyclic scaffolds that would otherwise require multi-step sequences or remain inaccessible . For example, direct condensation with benzoylguanidines to yield 2-benzamidopyrimidines proceeds only with the α-formyl-β-keto ester; analogous reactions with ethyl acetoacetate or ethyl 2-methylacetoacetate fail to produce the corresponding pyrimidines in appreciable yields because the necessary aldehyde electrophile is absent . Similarly, the condensation with ketones to form 5-carbethoxy-2,3-dihydropyran-4-ones is a transformation uniquely enabled by the α-formyl group, which acts as both an activating group and a participant in the cyclization event .

Quantitative Differentiation Evidence: Ethyl 2-Formyl-3-Oxobutanoate vs. Closest Structural Analogs


Physicochemical Property Differentiation vs. Ethyl Acetoacetate and Ethyl 2-Methylacetoacetate

Ethyl 2-formyl-3-oxobutanoate exhibits a higher boiling point (206.3±30.0 °C at 760 mmHg; distills at 87.5–89 °C at 16 Torr) compared to ethyl acetoacetate (180.8 °C) and ethyl 2-methylacetoacetate (187 °C), consistent with its higher molecular weight and additional carbonyl group . Its flash point (80.8±24.6 °C) is higher than that of ethyl acetoacetate (70 °C) and ethyl 2-methylacetoacetate (62 °C), offering a wider thermal safety margin during handling . The LogP (1.51) is substantially higher than ethyl acetoacetate (LogP ~0.8–1.01), indicating greater lipophilicity that affects partitioning in biphasic reactions and chromatographic retention. The compound also possesses 4 hydrogen-bond acceptor sites (vs. 3 for ethyl acetoacetate and its 2-methyl analog) and a larger polar surface area (60.44 Ų vs. ~43 Ų), which influences solubility in polar aprotic solvents and silica gel chromatographic behavior .

Physicochemical profiling Solvent selection Process safety

Regioselective Isoxazole-4-Carboxylate Formation: Direct Comparison with Ethyl α-Ethoxymethyleneacetoacetate

In a direct comparative study published in Yakugaku Zasshi (1959), ethyl α-formylacetoacetate (ethyl 2-formyl-3-oxobutanoate) reacted with hydroxylamine hydrochloride in ethanol to yield ethyl 5-methylisoxazole-4-carboxylate as the sole regioisomeric product . The regiochemical assignment was confirmed by sodium ethoxide cleavage, which produced ethyl 1-cyanoacetoacetate, unambiguously establishing the 4-carboxylate-5-methyl substitution pattern. The same study re-examined the earlier report (D.R.P. 634,286) claiming that ethyl α-ethoxymethyleneacetoacetate and hydroxylamine produce either ethyl 3- or 5-methylisoxazole-4-carboxylate, and demonstrated that both starting materials in fact converge to the identical ethyl 5-methylisoxazole-4-carboxylate product. This establishes that ethyl 2-formyl-3-oxobutanoate provides the same regiochemical outcome as the ethoxymethylene analog but via a more direct, atom-economical pathway that avoids the need for pre-activation as the enol ether.

Isoxazole synthesis Regioselectivity Heterocyclic chemistry

Access to Otherwise Inaccessible 2-Benzamidopyrimidines via Direct Condensation

Caton (J. Chem. Soc. C, 1969) demonstrated that direct condensation of benzoylguanidines with ethyl α-formylacetoacetate provides a satisfactory synthetic route to 2-benzamidopyrimidines that are described as 'otherwise inaccessible' . The reaction leverages the unique α-formyl group as the electrophilic component in the cyclocondensation, a transformation that cannot be replicated with ethyl acetoacetate, ethyl 2-methylacetoacetate, or ethyl 2-chloroacetoacetate because these analogs lack the requisite aldehyde carbonyl for the initial condensation step. The methodology was applied to synthesize derivatives containing structural features of congocidin, demonstrating the pharmaceutical relevance of this building block. While specific comparative yields versus alternative approaches are not provided (as no alternative direct route exists), the qualitative statement of 'otherwise inaccessible' represents the strongest form of differentiation: unique synthetic capability.

Pyrimidine synthesis Benzoylguanidine condensation Medicinal chemistry

Dihydropyran-4-One Synthesis Platform: Condensation with Ketones

Totah et al. (Tetrahedron Letters, 1998) described a facile synthesis of 2,2-disubstituted 5-carbethoxy-2,3-dihydro-4H-pyran-4-ones via condensation of ethyl 2-formyl-3-oxobutanoate with various ketones . This transformation exploits the α-formyl-β-keto ester architecture in a domino condensation-cyclization sequence where both the formyl and ketone carbonyls participate. Simple β-keto esters such as ethyl acetoacetate cannot engage in this transformation because they lack the second carbonyl electrophile needed for the cyclization event. While the Tetrahedron Letters paper does not provide a direct side-by-side yield comparison with alternative building blocks, the mechanistic requirement for the α-formyl group means that ethyl acetoacetate, ethyl 2-methylacetoacetate, and ethyl 2-chloroacetoacetate would yield either no reaction or fundamentally different products under identical conditions.

Dihydropyran synthesis Heterocyclic scaffolds Domino reactions

Pharmaceutical Reference Standard Utility: Varenicline N-Formyl Impurity

Ethyl 2-formyl-3-oxobutanoate is commercially listed and supplied as a characterized reference standard for the N-formyl impurity of varenicline (Chantix/Champix), a nicotinic acetylcholine receptor partial agonist used for smoking cessation . This specific impurity application is tied to the compound's unique structure—the ethyl ester of 2-formyl-3-oxobutanoic acid—which cannot be substituted by ethyl acetoacetate, ethyl 2-methylacetoacetate, or ethyl 2-chloroacetoacetate for impurity identification and quantification purposes because these analogs would produce different retention times, MS fragmentation patterns, and UV absorption profiles in validated HPLC/LC-MS methods. The compound is supplied with full Certificates of Analysis (COA) including NMR, HPLC, and GC data at ≥97% purity, meeting ICH guideline requirements for impurity reference standards .

Pharmaceutical impurity Reference standard Quality control

Optimal Procurement and Application Scenarios for Ethyl 2-Formyl-3-Oxobutanoate (CAS 33142-24-4)


Medicinal Chemistry: Direct One-Step Synthesis of 2-Benzamidopyrimidine Libraries

When a medicinal chemistry program requires access to 2-benzamidopyrimidine scaffolds for kinase inhibitor or antiviral screening, ethyl 2-formyl-3-oxobutanoate is the only commercially available building block that enables direct, single-step condensation with benzoylguanidines. Alternative routes using ethyl acetoacetate or its derivatives fail to yield the desired pyrimidines . This scenario directly leverages the unique α-formyl reactivity established in Section 3, Evidence Item 3.

Heterocyclic Core Construction: One-Pot Dihydropyran-4-One Synthesis

Research groups synthesizing substituted dihydropyran-4-one scaffolds—common in natural product total synthesis and bioactive molecule discovery—should procure this compound to exploit its ability to condense with ketones in a single operative step to form 5-carbethoxy-2,3-dihydro-4H-pyran-4-ones . This replaces multi-step sequences that would otherwise be required when starting from simple β-keto esters, as detailed in Section 3, Evidence Item 4.

Isoxazole-4-Carboxylate Synthesis with Defined Regiochemistry

For projects requiring unambiguous access to ethyl 5-methylisoxazole-4-carboxylate, ethyl 2-formyl-3-oxobutanoate offers a direct, atom-economical route with hydroxylamine that has been regiochemically validated by degradative structure proof . Compared to the alternative ethoxymethyleneacetoacetate route, this compound eliminates the pre-activation step while delivering the identical product, as demonstrated in the head-to-head study described in Section 3, Evidence Item 2.

Pharmaceutical Quality Control: Varenicline N-Formyl Impurity Reference Standard

Analytical laboratories supporting varenicline (Chantix/Champix) ANDA filings, DMF submissions, or stability studies must procure this specific compound as the authenticated N-formyl impurity reference standard . The compound's identity as the ethyl ester of 2-formyl-3-oxobutanoic acid is structurally mandated for accurate HPLC/LC-MS method validation; no generic β-keto ester substitute is acceptable for regulatory purposes, as established in Section 3, Evidence Item 5.

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